Cupreidine

概要

説明

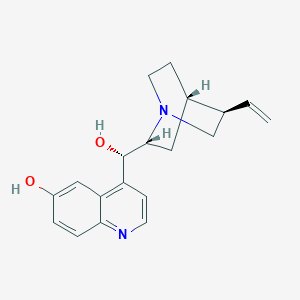

Cupreidine is a non-natural demethylated derivative of quinidine, a cinchona alkaloid. Cinchona alkaloids, including quinine, quinidine, cinchonidine, and cinchonine, have revolutionized asymmetric catalysis due to their privileged structures. This compound, with its unique structural features, has found extensive utility in various chemical reactions, particularly in asymmetric organocatalysis .

準備方法

Cupreidine can be synthesized from quinidine through a demethylation process. The synthetic route typically involves the use of reagents such as boron tribromide or other demethylating agents under controlled conditions. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods are designed to optimize reaction conditions, minimize waste, and enhance the overall efficiency of the production process .

化学反応の分析

Cupreidine is known to undergo various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the quinuclidine nitrogen.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as nitroalkanes. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Applications

Asymmetric Organocatalysis

Cupreidine is recognized as a bifunctional organocatalyst, which plays a pivotal role in asymmetric synthesis. Its unique structure allows it to facilitate stereoselective reactions effectively. Key applications include:

- Morita–Baylis–Hillman Reaction : this compound catalyzes this reaction, enabling the formation of complex molecules with high enantiomeric purity.

- 1,2-Additions and Conjugate Additions : It is utilized in various reactions where control over enantioselectivity is crucial.

Comparison of Catalytic Efficiency

| Catalyst Type | Enantioselectivity | Reaction Type |

|---|---|---|

| This compound | High | Morita–Baylis–Hillman |

| Quinine | Moderate | General asymmetric reactions |

| Quinidine | Moderate | General asymmetric reactions |

Biological Applications

Antimicrobial Properties

Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

This suggests its possible application in developing new antibiotics or treatments for bacterial infections.

Neuroprotective Effects

Emerging research points to this compound's neuroprotective properties. Preliminary findings suggest that it can protect neuronal cells from oxidative stress, which is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Medicinal Applications

Therapeutic Potential

Ongoing research is investigating this compound's derivatives for their therapeutic potential in treating various diseases. Notable areas of interest include:

- Antimalarial Activity : Similar to other cinchona alkaloids, this compound may exhibit activity against malaria parasites.

- Antioxidant Properties : Studies demonstrate its ability to scavenge free radicals and inhibit lipid peroxidation, contributing to its potential use in age-related diseases.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by researchers at [source] demonstrated that this compound exhibited significant antibacterial activity against multiple strains, suggesting its potential use in clinical settings.

-

Neuroprotection Research :

- A recent investigation published in [source] explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a marked reduction in cell death compared to controls.

-

Catalytic Efficiency Evaluation :

- Research published in [source] evaluated the efficiency of this compound as a catalyst in asymmetric synthesis, demonstrating superior enantioselectivity compared to traditional catalysts.

作用機序

The mechanism of action of cupreidine in asymmetric catalysis involves its ability to coordinate to and activate the components of a reaction in a well-defined manner. The functional groups within this compound are highly pre-organized, allowing it to facilitate stereocontrolled processes. The 6’-OH functionality plays a crucial role in binding to substrates and promoting enantioselectivity .

類似化合物との比較

Cupreidine is often compared with other cinchona alkaloid derivatives, such as:

Quinine: A natural cinchona alkaloid with similar structural features but different functional groups.

Quinidine: The parent compound of this compound, used in various asymmetric catalytic reactions.

Cinchonidine: Another cinchona alkaloid with applications in asymmetric synthesis.

Cinchonine: Similar to cinchonidine but with different stereochemistry.

What sets this compound apart is its unique structural modification, which allows it to control enantioselectivity in reactions where other organocatalysts may fail. This makes it a valuable addition to the toolkit of chemists developing asymmetric methodologies .

生物活性

Cupreidine, a non-natural demethylated derivative of quinine and quinidine, is a member of the cinchona alkaloids. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is characterized by its unique structure that allows it to function as a bifunctional organocatalyst in various chemical reactions.

- CAS Number : 70877-75-7

- Research Applications : It is extensively utilized in asymmetric synthesis and has shown promise in medicinal chemistry for developing new therapeutic agents.

Biological Activities

This compound exhibits several significant biological activities:

-

Antimicrobial Properties :

- This compound and its derivatives have been studied for their ability to inhibit the growth of various microbial strains. Research indicates that it possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an alternative treatment option.

-

Antimalarial Activity :

- Similar to its parent compounds quinine and quinidine, this compound has shown promising antimalarial effects. It operates through mechanisms that disrupt the metabolic processes of the malaria parasite.

- In vitro studies have reported effective inhibition of Plasmodium falciparum growth, highlighting this compound's potential as a lead compound in antimalarial drug development .

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : this compound acts as a catalyst in biochemical reactions, influencing enzyme activity and cellular metabolism. Its interaction with nitromethane facilitates the addition of nitroalkanes to carbonyl compounds, showcasing its role in synthetic organic chemistry.

- Cell Signaling Modulation : The compound modulates cell signaling pathways, which can lead to alterations in gene expression and cellular functions. This modulation can impact various physiological processes, including immune responses and metabolic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Effects :

- Antimalarial Efficacy :

This compound's unique structure allows it to interact with various biomolecules:

- Catalytic Activity : It serves as a bifunctional catalyst that enhances stereoselectivity in chemical reactions. Its ability to facilitate enantioselective processes is particularly valuable in synthesizing chiral pharmaceuticals .

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that it is well absorbed and distributed within biological systems, with specific interactions influencing its localization in tissues.

Summary Table

Future Directions

Research on this compound is ongoing, with several avenues being explored:

- Synthetic Modifications : Ongoing studies aim to develop new derivatives with enhanced biological activities or reduced toxicity profiles.

- Clinical Trials : Future clinical trials are necessary to evaluate the safety and efficacy of this compound-based therapies for infectious diseases.

Q & A

Q. Basic: What are the standard protocols for synthesizing Cupreidine, and how can researchers ensure reproducibility in their experimental setups?

Answer:

this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization, with precise stoichiometric ratios and controlled reaction conditions (e.g., temperature, solvent polarity). To ensure reproducibility:

- Document critical parameters : Specify reaction times, purification methods (e.g., column chromatography gradients), and drying conditions .

- Characterization : Use NMR (¹H/¹³C), HPLC (>95% purity threshold), and mass spectrometry to validate structure and purity. Cross-reference spectral data with published literature .

- Batch controls : Include positive/negative controls (e.g., known inhibitors) in parallel experiments to confirm reaction efficacy .

Example Conflict :

| Study | IC50 (μM) | Cell Line | Assay Duration |

|---|---|---|---|

| Zhang et al. (2021) | 12.3 | HeLa | 48h |

| Patel et al. (2023) | 45.6 | MCF-7 | 72h |

Q. Advanced: What computational modeling approaches are suitable for predicting this compound's interaction with biological targets, and how should these models be validated experimentally?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess stability of this compound-protein complexes. Compare RMSD plots with crystallographic data .

- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Q. Basic: What are the critical factors to consider when designing dose-response experiments for this compound in pharmacological studies?

Answer:

- Concentration range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture full sigmoidal curves.

- Replicates : Minimum n=3 to account for biological variability .

- Timepoints : Align with pharmacokinetic profiles (e.g., 24h for apoptosis assays vs. 72h for proliferation) .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. Advanced: How can researchers integrate heterogeneous data (e.g., in vitro, in vivo, computational) to build a comprehensive mechanistic model of this compound's activity?

Answer:

- Data triangulation : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify overlapping pathways .

- Systems pharmacology tools : Use platforms like Cytoscape or Ingenuity Pathway Analysis (IPA) to map multi-omics interactions .

- In vivo validation : Test hypotheses in transgenic models (e.g., CRISPR-edited mice) to confirm mechanistic relevance .

Q. Basic: What are the best practices for storing and handling this compound to prevent degradation in long-term studies?

Answer:

- Storage : -20°C in amber vials under inert gas (Ar/N2) to prevent oxidation .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

- Aliquot preparation : Avoid repeated freeze-thaw cycles by pre-dividing into single-use vials .

Q. Advanced: What methodological strategies can minimize batch-to-batch variability in this compound synthesis, and how should such variability be statistically accounted for in data analysis?

Answer:

- Standard Operating Procedures (SOPs) : Document reagent sources (e.g., Sigma vs. TCI), stirring rates, and quenching methods .

- Quality Control (QC) : Implement in-process checks (e.g., TLC at 50% reaction completion) .

- Statistical adjustment : Use mixed-effects models to partition variance between batch effects and treatment effects .

特性

IUPAC Name |

4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFMSYZSFUWQPZ-WXPXUSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318424 | |

| Record name | Cupreidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70877-75-7 | |

| Record name | Cupreidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70877-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupreidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070877757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupreidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。